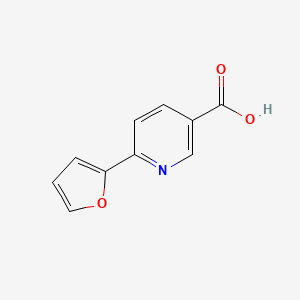

6-(Furan-2-yl)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

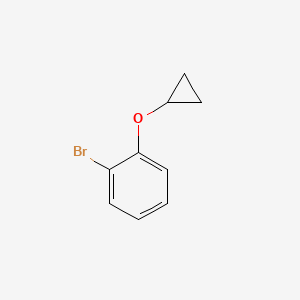

6-(Furan-2-yl)nicotinic acid is a compound that serves as a key intermediate in the synthesis of various chemically and biologically significant molecules. The furan ring, a five-membered oxygen-containing heterocycle, imparts unique electronic and steric properties to the molecule, making it a valuable component in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, a derivative of 6-(furan-2-yl)nicotinic acid, involves a multi-step process. Starting from 6-(furan-2-yl)nicotinonitrile, a Heck coupling reaction is employed with 4-bromobenzonitrile-d4, which is obtained from the selective cyanation of 1,4-dibromobenzene-d4 with Cu(1)CN. The intermediate compound then undergoes bis-O-acetoxy-amidoxime formation followed by hydrogenation to yield the final deuterium-labelled compound .

Molecular Structure Analysis

The molecular structure of 6-(furan-2-yl)nicotinic acid derivatives can be complex, as evidenced by the synthesis of N-alkoxy-6-{5-[4-(N-alkoxyamidino)phenyl]-furan-2-yl}-nicotinamidines. These compounds are synthesized through methylation of their respective amidoximes, indicating the presence of functional groups amenable to substitution and modification, which can significantly alter the molecular geometry and electronic distribution .

Chemical Reactions Analysis

The chemical reactivity of 6-(furan-2-yl)nicotinic acid derivatives is highlighted by the synthesis of metal complexes. A bidentate ligand derived from furan-2-aldehyde and nicotinic acid hydrazide reacts with various metal ions such as Mn(II), Co(II), Cu(II), and Zn(II) to form complexes. These reactions are indicative of the ligand's ability to coordinate with metals, which is a valuable property in the development of metal-based drugs and catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(furan-2-yl)nicotinic acid derivatives can be inferred from the characterization of its metal complexes. The complexes exhibit electrolytical nature and octahedral geometry, as confirmed by molar conductance, elemental analysis, UV-Vis, IR, 1H NMR, 13C NMR, and ESR studies. These properties are crucial for understanding the behavior of these compounds in various environments and can influence their application in different fields, including their biological activities .

科学的研究の応用

Antiprotozoal Activity

6-(Furan-2-yl)nicotinic acid derivatives have shown promising antiprotozoal activities. Compounds synthesized from this chemical structure were evaluated for their efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, demonstrating IC50 values of less than 10 nM, indicating potent activity against these protozoal infections. Notably, specific derivatives were curative in an in vivo mouse model for Trypanosoma b.rhodesiense at oral dosages as low as 5 mg/kg, highlighting their potential as therapeutic agents against protozoal diseases (Ismail et al., 2003).

Chemical Synthesis and Labeling

The chemical synthesis process of furan-2-yl nicotinic acid derivatives has been explored for potential industrial and research applications. For instance, the synthesis of deuterium‐labelled 6‐[5‐(4‐amidinophenyl)furan‐2‐yl]nicotinamidine showcases the versatility of these compounds in chemical studies, particularly in labeled studies for tracking and analysis purposes (Ismail & Boykin, 2004).

Antimicrobial Screening

Furan-2-yl nicotinic acid derivatives have been evaluated for their antimicrobial properties. Certain compounds synthesized from this chemical structure exhibited comparable activity to standard drugs against a range of bacteria and fungi, suggesting their potential utility in the development of new antimicrobial agents (Patel & Shaikh, 2010).

Metal Complexes and Biological Activities

Metal complexes of furan-2-yl nicotinic acid derivatives have been synthesized and characterized, showing potential electrolytical nature and octahedral geometry. These complexes have undergone antimicrobial studies, indicating their potential as antimicrobial agents, which further underscores the versatility of 6-(Furan-2-yl)nicotinic acid in synthesizing compounds with biological activities (Padusha, 2015).

Antioxidative Properties

Thionicotinic acid derivatives, related to 6-(Furan-2-yl)nicotinic acid, have shown potential antioxidative properties, indicating their utility in the development of novel antioxidants. These compounds have been tested for their vasorelaxation and antioxidation effects, providing insights into their potential therapeutic applications (Prachayasittikul et al., 2010).

将来の方向性

The use of furan platform chemicals, including 6-(Furan-2-yl)nicotinic acid, is part of a larger shift in the chemical industry towards using biomass instead of traditional resources like crude oil . This shift has the potential to lead to the development of a wide range of economically viable compounds .

特性

IUPAC Name |

6-(furan-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRNVXLRKHVQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597355 |

Source

|

| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-2-yl)nicotinic acid | |

CAS RN |

884507-36-2 |

Source

|

| Record name | 6-(2-Furanyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)

amine](/img/structure/B1342586.png)